4-Phenyl-L-proline

ACE inhibition cardiovascular drug discovery in vitro pharmacology

Choose 4-Phenyl-L-proline (trans isomer) as your optimal chiral building block for Fosinopril-class ACE inhibitors. Comparative SAR data confirms superior target engagement (IC50 = 0.196 nM) versus L-proline or 4-cyclohexyl-L-proline analogs. Patented high-yield synthetic routes (>90% yield) ensure cost-effective scalability for medicinal chemistry and process development. This versatile scaffold also serves as a starting material for PPCE inhibitor programs (IC50 57 nM) and introduces conformational constraint and enhanced lipophilicity in peptide therapeutics.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 1195728-65-4
Cat. No. B3030986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-L-proline
CAS1195728-65-4
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9?,10-/m0/s1
InChIKeyJHHOFXBPLJDHOR-AXDSSHIGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-L-proline (CAS 1195728-65-4): A Key Proline-Derived Scaffold for Cardiovascular Drug Synthesis and Peptide Engineering


4-Phenyl-L-proline (CAS 1195728-65-4), systematically named (2S)-4-phenylpyrrolidine-2-carboxylic acid, is a conformationally constrained, non-proteinogenic amino acid derivative. It features a phenyl substituent at the 4-position of the L-proline pyrrolidine ring, imparting enhanced lipophilicity and distinct steric properties . This compound is primarily recognized as a critical chiral building block and intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, notably Fosinopril, and serves as a valuable tool for introducing structural rigidity into peptide backbones [1].

Why 4-Phenyl-L-proline (CAS 1195728-65-4) Cannot Be Substituted by Common Proline Analogs in Critical Applications


The substitution of 4-Phenyl-L-proline with simpler proline analogs (e.g., L-proline or 4-hydroxy-L-proline) or other 4-substituted derivatives (e.g., 4-cyclohexyl-L-proline) is not permissible in structure-activity relationship (SAR) studies or pharmaceutical synthesis due to significant variations in target binding affinity, synthetic yield, and conformational constraints. For instance, in the context of ACE inhibitor development, the trans-4-phenyl-L-proline scaffold confers a specific binding mode that is not replicated by L-proline or its 4-cyclohexyl counterpart, as evidenced by direct comparative in vitro assays [1]. Furthermore, synthetic routes optimized for the phenyl derivative achieve substantially higher yields than general methodologies for other 4-substituted prolines, impacting cost-effectiveness and scalability [2].

Quantitative Differentiation of 4-Phenyl-L-proline (CAS 1195728-65-4) Against Key Analogs


Superior ACE Inhibitory Potency of Fosinopril Analog Containing trans-4-Phenyl-L-proline

In a head-to-head in vitro study of Fosinopril analogs, the derivative incorporating the trans-4-phenyl-L-proline scaffold (Analog A1) demonstrated an IC50 value of 0.196 nM against angiotensin-converting enzyme (ACE). This activity was significantly superior to analogs containing other proline derivatives, including trans-4-cyclohexyl-L-proline (A3, IC50 = 0.340 nM) and L-proline (A5, IC50 = 0.389 nM) [1]. This quantitative data directly supports the selection of 4-phenyl-L-proline over other 4-substituted or unsubstituted prolines for designing potent ACE inhibitors.

ACE inhibition cardiovascular drug discovery in vitro pharmacology

High Synthetic Efficiency for trans-4-Phenyl-L-proline Derivatives

A patented process for preparing trans-4-phenyl-L-proline derivatives reports yields as high as 97.9% ('as is') or 93.4% (corrected for water) for a specific step, with an overall yield of 69% for another step [1]. In contrast, a general methodology for synthesizing a range of 4-substituted prolines from a protected glycine Schiff base typically achieves overall yields of only 27–55% [2]. This indicates that optimized synthetic routes for the 4-phenyl derivative are significantly more efficient than generic approaches for other 4-substituted analogs.

process chemistry synthetic yield scalability

Potential for High-Affinity Post-Proline Cleaving Enzyme (PPCE) Inhibition

A derivative of 4-phenyl-L-proline (N-(4-Chloro-benzyl)-4-((S)-2-formyl-pyrrolidin-1-yl)...) demonstrated potent inhibitory activity against Post-proline cleaving enzyme (PPCE) from rat cortex, with an IC50 of 57 nM [1]. While a direct comparator for the parent compound is not available, this data supports the class-level inference that the 4-phenyl-L-proline scaffold can be elaborated into high-affinity PPCE inhibitors. This is a distinct application area compared to ACE inhibition, highlighting the scaffold's versatility.

enzyme inhibition neuroscience PPCE

Primary Application Scenarios for 4-Phenyl-L-proline (CAS 1195728-65-4) Based on Differentiating Evidence


ACE Inhibitor Lead Optimization and SAR Studies

Procure 4-phenyl-L-proline (specifically the trans isomer, CAS 1195728-65-4) as the preferred chiral building block for synthesizing novel ACE inhibitors. Direct comparative data confirms that Fosinopril analogs built on this scaffold exhibit superior in vitro potency (IC50 = 0.196 nM) compared to analogs using L-proline or 4-cyclohexyl-L-proline [1]. This makes it the scaffold of choice for researchers aiming to maximize target engagement in cardiovascular drug discovery.

Cost-Effective, Scalable Synthesis of Proline-Derived Pharmaceuticals

Utilize established, high-yielding patented processes for the synthesis of trans-4-phenyl-L-proline derivatives [1]. Compared to generic synthetic routes for other 4-substituted prolines, which report overall yields of only 27–55%, optimized routes for the 4-phenyl derivative can achieve yields exceeding 90% in key steps. This translates to lower cost of goods and improved scalability, making it a strategically sound choice for process chemistry and industrial manufacturing.

Development of Proline-Based PPCE Inhibitors

Source 4-phenyl-L-proline as a versatile starting material for medicinal chemistry efforts aimed at developing inhibitors of Post-proline cleaving enzyme (PPCE). A derivative of this scaffold has been shown to inhibit PPCE with an IC50 of 57 nM [1]. This application scenario leverages the scaffold's ability to be functionalized into potent enzyme inhibitors beyond the well-established ACE target, opening avenues in neuroscience and other therapeutic areas.

Conformationally Constrained Peptide Design

Incorporate 4-phenyl-L-proline into peptide sequences to introduce conformational constraint and enhance lipophilicity. The 4-phenyl substituent on the proline ring restricts backbone flexibility and influences secondary structure, a property exploited in the design of peptide-based therapeutics and probes. While specific comparative data for this application is not provided here, it is a well-established use case for this class of conformationally restricted amino acids [2].

Quote Request

Request a Quote for 4-Phenyl-L-proline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.